GI 254023X-d3 -

GI 254023X-d3

Catalog Number: EVT-1496368
CAS Number:
Molecular Formula: C₂₁H₃₀D₃N₃O₄
Molecular Weight: 394.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GI 254023X-d3 is derived from the original GI 254023X compound, which was developed as a reference inhibitor for ADAM10. The chemical classification of GI 254023X-d3 falls under hydroxamate-based inhibitors, which are known for their ability to chelate zinc ions in the active sites of metalloproteinases, thereby inhibiting their enzymatic activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of GI 254023X-d3 has been improved to enhance yield and stability. The process involves several key steps:

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds that can be modified through various chemical reactions.
  2. Reagents: Hydroxamic acid derivatives are crucial in the synthesis as they form the core structure responsible for the inhibitory activity.
  3. Reaction Conditions: The synthesis is conducted under controlled conditions to minimize diastereomeric by-products, ensuring high purity and reproducibility of the final product .
Molecular Structure Analysis

Structure and Data

The molecular structure of GI 254023X-d3 features a hydroxamate functional group that is critical for its interaction with the zinc ion in the active site of ADAM10. The specific arrangement of atoms within the compound allows for selective binding to ADAM10, facilitating its role as an inhibitor.

  • Molecular Formula: C₁₄H₁₈N₂O₃
  • Molecular Weight: Approximately 262.30 g/mol

The structural representation can be visualized using molecular modeling software, which highlights the spatial arrangement of atoms and functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

GI 254023X-d3 primarily functions through its ability to inhibit proteolytic activity by binding to the active site of ADAM10. The mechanism involves:

  1. Zinc Chelation: The hydroxamate group chelates the zinc ion essential for ADAM10's enzymatic function.
  2. Inhibition Mechanism: By occupying the active site, GI 254023X-d3 prevents substrate access, effectively halting proteolytic cleavage.

Experimental data indicate that GI 254023X-d3 exhibits a significantly higher inhibitory potency towards ADAM10 compared to ADAM17, with IC50 values demonstrating this selectivity .

Mechanism of Action

Process and Data

The mechanism of action for GI 254023X-d3 involves:

  1. Binding: The compound binds specifically to ADAM10's active site via its hydroxamate group.
  2. Inhibition: This binding inhibits the enzyme's ability to cleave substrates such as N-Cadherin, which is crucial in synaptic function and integrity.
  3. Biological Outcomes: In vivo studies have shown that administration of GI 254023X-d3 can rescue synaptic defects in models of Huntington's disease by normalizing N-Cadherin cleavage .

Quantitative assays reveal that GI 254023X-d3 provides effective inhibition at low nanomolar concentrations, underscoring its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: Enhanced stability compared to its predecessors due to improved synthetic methods.

These properties are critical when considering formulations for biological assays or therapeutic applications.

Applications

Scientific Uses

GI 254023X-d3 has several notable applications in scientific research:

  1. Cancer Research: Due to its role in modulating cell signaling pathways involved in tumor progression.
  2. Neurodegenerative Diseases: Used in studies aimed at understanding synaptic dysfunctions associated with diseases like Huntington's disease.
  3. Infection Studies: Investigated for its effects on viral infections, particularly regarding HIV-1 release mechanisms where ADAM10 plays a role .
Introduction to GI 254023X: Chemical Identity and Pharmacological Classification

Structural Characterization and Stereochemical Properties

GI 254023X (C₂₁H₃₃N₃O₄) is a synthetic organic compound with a molecular weight of 391.50 g/mol and a topological polar surface area of 98.74 Ų. Its structure features three chiral centers, designated as (2R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[(1S)-1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide in IUPAC nomenclature. The canonical SMILES representation is CNC(=O)C(C(C)(C)C)NC(=O)C(C(N(C=O)O)C)CCCc1ccccc1, while its isomeric SMILES (CNC(=O)[C@H](C(C)(C)C)NC(=O)[C@@H]([C@@H](N(C=O)O)C)CCCc1ccccc1) explicitly defines the S, R, and S configurations at carbons C2, C15, and C16, respectively [1] [10]. The InChIKey GHVMTHKJUAOZJP-CGTJXYLNSA-N confirms its stereochemical uniqueness.

The molecule integrates several functional domains critical for its bioactivity:

  • A hydroxamate group (–N(OH)C=O) that coordinates with zinc ions in metalloprotease active sites.
  • A phenylpentanamide hydrophobic backbone facilitating membrane penetration.
  • Tert-butyl and methyl groups enhancing steric specificity for target binding [1] [9].

Table 1: Structural Domains of GI 254023X

DomainStructural MotifFunctional Role
Zinc-binding group–C(O)N(OH)CH₃Active-site coordination
Hydrophobic anchor–C₆H₅ (phenyl ring)Membrane permeability enhancement
Stereospecific centers(2R,15S,16S)Target selectivity optimization
Solubility modifiers–C(=O)NC and –C(=O)N(C)CH₃Balanced logP (2.34) and aqueous solubility

The molecule's C-shape scaffold, characteristic of adamalysin inhibitors, positions its hydrophobic and zinc-binding motifs for optimal exosite interaction, a feature validated by crystallographic studies of analogous inhibitors [7] [9].

Metalloprotease Inhibition Spectrum: ADAM10 vs. ADAM17 Selectivity

GI 254023X demonstrates nanomolar potency against ADAM10 (IC₅₀ = 5.3 nM) and MMP-9 (IC₅₀ = 2.5 nM), with significant selectivity over ADAM17 (IC₅₀ = 541 nM) – a >100-fold differential [1] [2] [10]. This selectivity arises from:

  • Steric Complementarity: The tert-butyl group adjacent to the carbonyl moiety selectively occupies the S1' pocket of ADAM10, which is shallower than ADAM17's deep hydrophobic cavity.
  • Exosite Interactions: Molecular dynamics simulations reveal hydrogen bonding between GI 254023X’s formylhydroxyamino group and ADAM10's Glu²⁴³ residue, absent in ADAM17 [4] [8].
  • Dynamic Binding Kinetics: Pre-incubation time-dependence studies indicate slow-binding inhibition of ADAM10 (Ki = 883 nM), consistent with conformational adjustments post-initial binding [8].

Table 2: Selectivity Profile of GI 254023X

EnzymeIC₅₀ (nM)Cellular Shedding InhibitionSelectivity vs. ADAM17
ADAM105.3ULBP3 shedding (IC₅₀: 10-15 μM in KM-H2 cells)102-fold
MMP-92.5RAGE shedding (100 nM in pulmonary endothelia)Not applicable
ADAM17541ALCAM shedding (>25 μM required)Reference

Cellular efficacy varies by substrate context: In human lymphoma cells (KM-H2, L-428, L-540), GI 254023X inhibits ADAM10-mediated shedding of TNF-α and MICB at 5–15 μM, whereas ADAM17-dependent ALCAM cleavage requires higher concentrations (>25 μM), confirming target engagement specificity [2] [10]. Notably, it attenuates pathological N-cadherin proteolysis in Huntington’s disease models at 10 μM, underscoring its utility in neuroscience research [9].

Historical Development and Patent Landscape

Developed by GlaxoSmithKline (GSK) in the early 2000s, GI 254023X emerged from rational design efforts targeting zinc-dependent metalloproteases. Patent analysis reveals primary intellectual property protection under WO 1998040381 ("Hydroxamic acid derivatives as metalloproteinase inhibitors"), covering its core hydroxamate scaffold with R-group variations [1] [9]. Key milestones include:

  • 2003: First biochemical characterization demonstrating ADAM10/ADAM17 selectivity differential [1] [4].
  • 2012: Validation in Staphylococcus aureus infection models, revealing ADAM10-mediated vascular injury attenuation at 200 mg/kg/day [4].
  • 2019: Preclinical proof-of-concept in Huntington’s disease, where it rescued synaptic dysfunction via N-cadherin stabilization [9].

Table 3: Key Patents and Applications of GI 254023X

Patent/ApplicationAssigneeFocus AreaKey Claims
WO 1998040381Glaxo Group LtdBroad metalloprotease inhibitionHydroxamate compounds with C₁₋₆ alkyl substituents
EP 0967201B1GSKADAM10-specific therapeuticsUse for inflammatory disorders
US 2016/0013,446 A1Academic useProbe developmentGlycosylated substrate screening

Recent innovations leverage GI 254023X as a template for deuterated analogs (e.g., GI 254023X-d3), where methyl group deuteration aims to prolong metabolic stability without altering target affinity. Though clinical development remains elusive, its broad research utility is evidenced by commercial availability from 10+ suppliers (e.g., MedChemExpress HY-19956, ApexBio A4436) for in vitro mechanistic studies [1] [10].

Properties

Product Name

GI 254023X-d3

Molecular Formula

C₂₁H₃₀D₃N₃O₄

Molecular Weight

394.52

Synonyms

GI 4023-d3; (αR)-N-[(1S)-2,2-Dimethyl-1-[(methylamino)carbonyl]propyl]-α-[(1S)-1-(formylhydroxyamino)ethyl]benzenepentanamide-d3; (R)-N-((S)-3,3-Dimethyl-1-(methylamino)-1-oxobutan-2-yl)-2-((S)-1-(N-hydroxyformamido)ethyl)-5-phenylpentanamide-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.